molecular formula C8H10BrNO B11751978 O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine

Cat. No.: B11751978
M. Wt: 216.07 g/mol
InChI Key: SQLCAMRKZDWYBT-UHFFFAOYSA-N
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Description

O-[(3-Bromo-4-methylphenyl)methyl]hydroxylamine (CAS 1388051-80-6) is a brominated hydroxylamine derivative with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol. Its structure features a hydroxylamine group (-NH₂OH) attached via an ether linkage to a 3-bromo-4-methylbenzyl moiety. Predicted physicochemical properties include a boiling point of 320.1±30.0°C, density of 1.457±0.06 g/cm³, and pKa of 4.15±0.70, suggesting moderate lipophilicity and weak acidity . This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate or derivatization agent due to its reactive hydroxylamine group and bromine atom, which enable selective functionalization or isotopic labeling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10BrNO

Molecular Weight

216.07 g/mol

IUPAC Name

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10BrNO/c1-6-2-3-7(5-11-10)4-8(6)9/h2-4H,5,10H2,1H3

InChI Key

SQLCAMRKZDWYBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CON)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine typically involves the reaction of 3-bromo-4-methylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine has the molecular formula C9H10BrNC_9H_{10}BrN and features a hydroxylamine functional group linked to a 3-bromo-4-methylphenyl moiety. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as an important building block in the synthesis of various organic compounds. Its ability to act as a nucleophile allows it to participate in several chemical reactions, such as:

  • Nucleophilic Substitution Reactions : The hydroxylamine group can react with electrophiles, facilitating the formation of more complex molecules.
  • Formation of Hydroxamic Acids : Hydroxylamines are precursors to hydroxamic acids, which have applications in medicinal chemistry as enzyme inhibitors.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReacts with alkyl halides to form substituted productsAlkylated derivatives
Hydroxamic Acid FormationConverts to hydroxamic acid derivativesHydroxamic acid analogs
Metal Complex FormationForms stable complexes with metal ionsMetal-hydroxamate complexes

Medicinal Chemistry

The biological activity of this compound is primarily attributed to its hydroxylamine functional group, which can interact with various biological targets. Notable applications include:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which is crucial in drug development. For instance, it may inhibit proteases or other enzymes involved in disease pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited the activity of certain proteases, showing promise as a lead compound for developing therapeutic agents against diseases like cancer and viral infections. The mechanism involves the formation of stable enzyme-inhibitor complexes that alter enzyme kinetics.

Biochemical Probes

Due to its reactivity, this compound can be utilized as a biochemical probe. It can modify proteins through covalent bonding, allowing researchers to study protein function and interactions.

Table 2: Applications as Biochemical Probes

ApplicationDescription
Protein ModificationAlters protein structure for functional studies
Interaction StudiesInvestigates binding sites and affinities

Industrial Applications

In addition to its research applications, this compound is being explored for industrial uses, particularly in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of covalent bonds and subsequent chemical transformations. The bromine atom can also participate in substitution reactions, further diversifying the compound’s reactivity .

Comparison with Similar Compounds

Key Observations :

  • Bromine vs. Fluorine : The bromine atom in the target compound increases molecular weight and density compared to fluorine analogs (e.g., O-[(2-fluorophenyl)methyl]hydroxylamine) due to bromine’s higher atomic mass. This enhances its utility in mass spectrometry-based detection via isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) .
  • Methyl Group Position : The 4-methyl group in the target compound may reduce steric hindrance compared to ortho-substituted analogs, improving reactivity in nucleophilic reactions .

Derivatization Efficiency

  • BBHA: Used for carbonyl compound detection via oxime formation, leveraging bromine’s isotopic signature for specificity.
  • PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine) : A gold-standard derivatizing agent for carbonyls in GC/MS. The target compound’s bromine may provide comparable sensitivity but requires optimization due to differences in electron-withdrawing effects and volatility .

Research Findings and Industrial Relevance

  • Pharmaceuticals : The compound’s bromine atom is valuable in structure-activity relationship (SAR) studies for kinase inhibitors or enzyme modulators, where halogen bonding enhances binding affinity .
  • Safety Considerations : Predicted pKa (~4.15) suggests weak acidity, requiring handling in neutral buffers to prevent decomposition. Bromine’s toxicity warrants careful waste management .

Biological Activity

O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine is a hydroxylamine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H12BrN2O
  • Molecular Weight : 231.1 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction conditions may vary, but a common approach is to use ethanol as a solvent at elevated temperatures to facilitate the formation of the hydroxylamine derivative.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Bacillus subtilis12
Pseudomonas aeruginosa20

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections, particularly those resistant to conventional antibiotics .

Anticancer Potential

Recent research has indicated that this compound may also possess anticancer properties. In cell line studies, it has been observed to induce apoptosis in cancer cells through mechanisms involving the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. For example, treatment with the compound led to a significant increase in caspase-3 activity in human lung adenocarcinoma cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through the mitochondrial pathway by altering the expression of Bcl-2 family proteins.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability compared to control groups, highlighting its potential as an antibacterial agent .
  • Cancer Cell Line Study : In a study involving various cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for O-[(3-bromo-4-methylphenyl)methyl]hydroxylamine, and what reaction conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using 3-bromo-4-methylbenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaHCO₃ or K₂CO₃). Optimization involves:

  • pH control (8–10) to minimize side reactions.
  • Temperature modulation (40–60°C) to balance reaction rate and stability.
  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance interfacial reactivity in biphasic systems.
  • Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR spectroscopy : Confirms substitution patterns (e.g., bromo and methyl groups) and hydroxylamine moiety integrity.
  • HPLC with UV detection : Quantifies purity by identifying impurities (e.g., unreacted benzyl halides or by-products).
  • Mass spectrometry (MS) : Validates molecular weight (C₈H₁₀BrNO) and fragmentation patterns.
  • FT-IR spectroscopy : Detects N–O and C–Br stretches (650–800 cm⁻¹ for C–Br) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a versatile building block :

  • Oxime formation : Reacts with ketones/aldehydes to generate oximes for coordination chemistry.
  • Hydroxamate synthesis : Couples with carboxylic acids (via EDC/HOBt activation) to create metalloprotease inhibitors.
  • Heterocycle construction : Participates in cycloaddition reactions to form isoxazolidines or oxaziridines .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity in nucleophilic reactions compared to chloro or methoxy analogs?

  • Methodological Answer :

  • Electron-withdrawing effect : The bromo group increases electrophilicity at the benzylic carbon, accelerating nucleophilic substitution (SN2) rates compared to methoxy analogs.
  • Leaving group ability : Bromine’s lower bond dissociation energy (vs. chlorine) enhances reactivity in displacement reactions.
  • Experimental validation : Compare kinetic constants (k) using competitive reactions with substituted benzyl halides under identical conditions. Monitor via TLC or GC-MS .

Q. What strategies resolve contradictions in reported stability data under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies : Expose the compound to controlled humidity (40–75% RH) and temperature (25–40°C) for 4–12 weeks.
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., oxidation to nitro derivatives).
  • Thermal gravimetric analysis (TGA) : Determines decomposition thresholds (typically >150°C for hydroxylamine derivatives).
  • Recommendation : Store under inert gas (N₂/Ar) at −20°C in amber vials to mitigate photodegradation .

Q. What experimental approaches validate the mechanism of enzyme inhibition involving this hydroxylamine derivative?

  • Methodological Answer :

  • Kinetic assays : Determine IC₅₀ values via fluorogenic substrate hydrolysis (e.g., for matrix metalloproteases).
  • X-ray crystallography : Resolve enzyme-inhibitor co-crystal structures to identify binding interactions (e.g., hydrogen bonding with catalytic zinc).
  • Site-directed mutagenesis : Modify enzyme active sites (e.g., Glu→Ala mutations) to assess residue-specific inhibition .

Data Contradiction Analysis

Q. How to address discrepancies in spectral data (e.g., NMR shifts) reported across studies?

  • Methodological Answer :

  • Solvent standardization : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃), which affect chemical shifts.
  • pH calibration : Adjust sample pH to match literature conditions (hydroxylamine protonation state alters shifts).
  • Cross-validation : Compare with computational predictions (DFT-based NMR shift calculations) using software like Gaussian or ADF .

Comparative Reactivity

Q. How does this compound compare to O-(cyclobutylmethyl)hydroxylamine in stability and synthetic utility?

  • Methodological Answer :

  • Steric effects : The bulky 3-bromo-4-methyl group reduces nucleophilic attack rates compared to cyclobutylmethyl derivatives.
  • Thermal stability : Aromatic substitution enhances thermal resilience (decomposition at 160°C vs. 120°C for aliphatic analogs).
  • Utility : Bromo-methyl substitution enables regioselective functionalization in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Safety and Handling

Q. What precautions are critical when handling this compound in redox-active environments?

  • Methodological Answer :

  • Avoid strong oxidizers : Hydroxylamine derivatives can explosively decompose with KMnO₄ or HNO₃.
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation.
  • Personal protective equipment (PPE) : Use flame-resistant lab coats and face shields during scale-up .

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